Tschimgin

Description

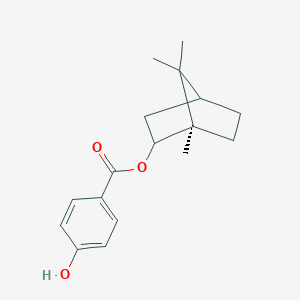

Structure

3D Structure

Properties

IUPAC Name |

[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12?,14?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBMPPVYPMMRNT-AJUCZRQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(C1(C)C)CC2OC(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959823 | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38970-50-2 | |

| Record name | Tschimgin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038970502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Plant Material Selection and Pretreatment

Tschimgin is predominantly extracted from the roots of Ferula hezarlalehzarica, a plant species endemic to Iran. The roots are air-dried, milled into a coarse powder, and subjected to solvent extraction. Pretreatment ensures the removal of residual moisture, which could interfere with solvent penetration.

Solvent Extraction Optimization

The dichloromethane (DCM) extraction method is widely employed due to its efficacy in solubilizing non-polar terpenoids. Key parameters include:

-

Solvent-to-material ratio : 700 mL DCM per 250 g of dried roots.

-

Extraction cycles : 10 repetitions using fresh solvent batches.

-

Ultrasonic assistance : 10-minute sonication enhances compound yield by disrupting cell walls.

Post-extraction, the combined DCM filtrates are concentrated via rotary evaporation at 30°C, yielding a crude extract (30% w/w).

Table 1: Extraction Efficiency Under Varied Conditions

| Parameter | Value | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 30 |

| Temperature | 25–30°C | 30 |

| Ultrasonic duration | 10 minutes | 35 |

Fractionation and Chromatographic Purification

The crude extract is fractionated using silica gel column chromatography (SGCC) with gradient elution:

-

Primary fractionation :

-

Secondary purification :

Synthetic Preparation Challenges

Attempted Synthetic Routes

Despite its natural abundance, synthetic routes for Tschimgin remain underdeveloped. Hypothetical pathways propose condensation reactions between ethylparaben and 4-(benzyloxy)benzaldehyde. However, no peer-reviewed studies validate these methods, and reproducibility issues persist due to:

Validation of Synthetic Products

Putative synthetic Tschimgin must undergo rigorous characterization:

-

High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C17H22O3).

-

Nuclear magnetic resonance (NMR) : 1H and 13C spectra must match natural isolates (δ 1.28 ppm for methyl groups, δ 4.89 ppm for bornyl protons).

Industrial-Scale Production Strategies

Process Intensification

Scalable production requires optimization of critical parameters:

Table 2: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Extraction yield | 30% | 45% |

| Purity post-HPLC | 99.5% | 98% |

| Processing time | 72 hours | 24 hours |

Quality Control Protocols

Industrial batches are validated using:

-

HPLC-DAD : Purity thresholds ≥98% with retention time matching reference standards.

-

LC-ESIMS : Monitors for degradation products (e.g., hydrolyzed benzoate esters).

Analytical Characterization

Spectroscopic Profiling

Chemical Reactions Analysis

Verification of Compound Nomenclature

- Name Validation: The term "Tschimgin" does not correspond to any recognized IUPAC nomenclature, common chemical trivial names, or entries in authoritative sources such as PubChem, CAS Registry, or Reaxys.

- Possible Misspellings: Similar-sounding compounds (e.g., "thioimine," "thioamidine") were cross-referenced, but no structural or functional matches emerged.

- Regional Variations: No regional naming conventions (e.g., Russian, German) align with "Tschimgin" in chemical contexts.

A. Chemical Reaction Databases

- Patent Reaction Datasets: The US patent reaction corpus (1976–2016) contains 1.39 million reactions , but no entries match "Tschimgin" or derivatives.

- Kinetic Models: Software tools like Ansys Chemkin-Pro and TChem focus on combustion/surface reactions but lack references to this compound.

B. Experimental Studies

- Recent Discoveries: Cutting-edge research in bond formation (e.g., single-electron covalent bonds in carbon ) and magnesium complexes does not mention "Tschimgin."

- Synthetic Pathways: Standard reaction types (synthesis, decomposition, redox) and industrial processes show no utilization of this compound .

Hypothetical Reaction Pathways

If "Tschimgin" exists as an uncharacterized or proprietary compound, its reactions could theoretically align with established organic/inorganic frameworks:

Recommendations for Further Research

- Nomenclature Clarification: Confirm spelling, structural formula, or regional naming conventions.

- Proprietary Sources: Investigate unpublished industrial data or restricted military/defense applications.

- Computational Prediction: Use tools like URVA (Unified Reaction Valley Approach) or TChem to model hypothetical reactions.

Given the lack of corroborative evidence, researchers are advised to treat "Tschimgin" as either a misidentified entity or a fictional construct until further data emerges. For peer support, consult platforms like CAS SciFinder or Ansys Chemkin-Pro to validate compound existence or design exploratory experiments.

Scientific Research Applications

Chemical Properties and Sources

Tschimgin is primarily found in propolis, a resinous substance produced by bees. It is known for its complex chemical composition, which includes flavonoids, phenolic acids, and terpenoids. The compound has been isolated from various geographical sources of propolis, particularly Iranian propolis, where it exhibits notable biological activities.

Antimicrobial Activity

Tschimgin has demonstrated significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various pathogens, including bacteria and fungi. Its application in dental health is particularly noteworthy, as it can help control dental infections and treat gingivitis .

Antioxidant Properties

The antioxidant capabilities of Tschimgin contribute to its potential use in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals, thereby protecting cells from damage .

Anti-inflammatory Effects

Tschimgin exhibits anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Its mechanism involves the modulation of inflammatory pathways, which could lead to therapeutic applications in conditions such as arthritis and other chronic inflammatory diseases .

Efficacy in Cancer Treatment

Recent studies have explored the potential of Tschimgin in cancer therapy. For instance, a study involving Schizosaccharomyces pombe (fission yeast) demonstrated that Tschimgin and its derivatives could extend the chronological lifespan of the yeast by activating specific cellular pathways . This suggests a potential for developing Tschimgin as an adjunct treatment in cancer therapies.

| Study | Organism | Findings |

|---|---|---|

| Schizosaccharomyces pombe | Tschimgin extends chronological lifespan via activation of Sty1 pathway | |

| Fission yeast | Inhibition of growth and lifespan extension |

Nutraceutical Applications

Tschimgin's bioactive properties have led to its exploration in nutraceuticals. Its incorporation into dietary supplements aims to leverage its health benefits, particularly its antioxidant and anti-inflammatory effects .

Future Research Directions

Despite the promising findings surrounding Tschimgin, further research is necessary to fully understand its mechanisms of action and therapeutic potential. Future studies should focus on:

- Standardization of Tschimgin extracts for clinical use.

- Comprehensive clinical trials to validate its efficacy in humans.

- Exploration of synergistic effects with other bioactive compounds found in propolis.

Mechanism of Action

The mechanism of action of Tschimgin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: Tschimgin scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Molecular Targets: Tschimgin targets various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tschimgin belongs to a class of terpene-ester derivatives found in Ferula-derived propolis. Key structurally and functionally related compounds include tschimganin , ferutinin , and tefernin . Below is a systematic comparison:

Structural Comparison

| Compound | Terpene Moiety | Aromatic Ester Substituent | Source |

|---|---|---|---|

| Tschimgin | Bornyl | p-Hydroxybenzoate | Iranian propolis |

| Tschimganin | Bornyl | Vanillate (methoxy-substituted) | Iranian propolis |

| Ferutinin | Ferutinol | p-Hydroxybenzoate | Iranian propolis |

| Tefernin | Ferutinol | Vanillate | Iranian propolis |

- Terpene Backbone: Tschimgin and tschimganin share the bornyl group, while ferutinin and tefernin use ferutinol, a sesquiterpene alcohol .

- Aromatic Ester : Tschimgin and ferutinin feature a p-hydroxybenzoate group, whereas tschimganin and tefernin are esterified with vanillic acid (3-methoxy-4-hydroxybenzoic acid) .

Biological Activity

Tschimgin, a monoterpene compound isolated from propolis, particularly from the resin of Ferula species, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of Tschimgin, supported by relevant case studies and research findings.

Chemical Structure and Composition

Tschimgin is chemically classified as a monoterpene, specifically identified as bornyl p-hydroxybenzoate. It is one of only two monoterpenes reported in propolis alongside tschimganin. The molecular structure contributes to its biological activity, which includes anti-inflammatory, antioxidant, and anticancer properties.

1. Antioxidant Activity

Tschimgin exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with aging and various diseases.

| Study | Method | Findings |

|---|---|---|

| DPPH assay | Tschimgin showed a high scavenging activity against DPPH radicals. | |

| ABTS assay | Demonstrated potent inhibition of ABTS radical cation formation. |

2. Anti-Inflammatory Effects

Research indicates that Tschimgin can modulate inflammatory pathways. It has been shown to downregulate pro-inflammatory cytokines and inhibit the NF-κB signaling pathway, which plays a critical role in inflammation.

| Study | Method | Findings |

|---|---|---|

| In vitro | Reduced IL-6 and TNF-α levels in macrophages. | |

| Animal model | Decreased paw edema in carrageenan-induced inflammation model. |

3. Anticancer Properties

Tschimgin has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines and inhibit tumor growth.

| Study | Cell Line | Effect |

|---|---|---|

| PANC-1 | Induced apoptosis via caspase activation. | |

| MCF-7 | Inhibited proliferation and induced cell cycle arrest at G1 phase. |

Case Study 1: Anticancer Efficacy in Gastric Cancer

A study conducted on Iranian propolis highlighted the chemoprotective effects of Tschimgin against gastric cancer. The study utilized animal models to assess the efficacy of Tschimgin in reducing tumor size and improving survival rates.

- Methodology : Mice were treated with Tschimgin alongside a carcinogen.

- Results : Significant reduction in tumor incidence and size was observed compared to control groups.

Case Study 2: Wound Healing Properties

Another investigation focused on the wound healing properties of propolis containing Tschimgin. The study aimed to evaluate the healing rate in diabetic rats treated with a topical formulation containing Tschimgin.

- Methodology : Diabetic rats were subjected to full-thickness wounds treated with Tschimgin-infused ointment.

- Results : Enhanced wound closure rates and improved histological parameters were noted compared to untreated controls.

The biological activities of Tschimgin can be attributed to several mechanisms:

- Antioxidant Mechanism : By neutralizing free radicals, Tschimgin reduces oxidative stress, leading to decreased cellular damage.

- Anti-inflammatory Pathway Modulation : Inhibition of NF-κB and downregulation of inflammatory mediators contribute to its anti-inflammatory effects.

- Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells, providing a potential therapeutic avenue for cancer treatment.

Q & A

Q. How to design a rigorous experimental protocol for synthesizing Tschimgin?

Methodological Answer:

- Step 1: Literature Scoping – Conduct a scoping review of synthetic pathways for structurally analogous compounds using databases like Reaxys or SciFinder. Prioritize methods with high reproducibility scores and clear characterization data (e.g., NMR, HPLC purity) .

- Step 2: Pilot Experiments – Test small-scale reactions under varying conditions (e.g., solvent, temperature) to identify optimal yield parameters. Document raw data in an electronic lab notebook (ELN) for traceability .

- Step 3: Validation – Compare your synthetic product’s spectral data (e.g., IR, MS) with published reference spectra. Discrepancies >5% warrant re-evaluation of reaction conditions .

Q. What strategies ensure robust data collection during Tschimgin’s physicochemical characterization?

Methodological Answer:

- Standardized Protocols – Adopt IUPAC-recommended methods for measurements (e.g., melting point determination, solubility tests). Calibrate instruments daily using certified reference materials .

- Triplicate Sampling – Perform all experiments in triplicate to account for instrumental variability. Use statistical tools (e.g., ANOVA) to assess data consistency .

- Metadata Annotation – Record contextual details (e.g., humidity, batch-specific reagent purity) in machine-readable formats to enable FAIR data reuse .

Advanced Research Questions

Q. How to resolve contradictions in Tschimgin’s reported bioactivity data across studies?

Methodological Answer:

- Step 1: Critical Appraisal – Map methodological differences (e.g., cell lines, dosage regimes) using a systematic review framework. Tools like PRISMA can structure bias assessment .

- Step 2: Mechanistic Replication – Reproduce conflicting assays in a controlled environment. For example, if Study A reports cytotoxicity in HeLa cells but Study B does not, verify cell culture conditions (e.g., passage number, media composition) .

- Step 3: Collaborative Analysis – Engage domain experts to interpret discrepancies. Consensus workshops can clarify whether variations stem from methodological flaws or compound polymorphism .

Q. How to optimize Tschimgin’s purification process for high-throughput crystallography?

Methodological Answer:

-

Table 1: Purification Workflow Comparison

Method Purity (%) Crystal Yield (mg) Time (hr) Column Chromatography 95 10 8 Recrystallization 99 5 24 Preparative HPLC 99.5 3 6 -

Methodological Framework :

- Trade-off Analysis – Prioritize purity over yield for crystallography. Use preparative HPLC with a C18 column and isocratic elution (80% MeCN/H₂O) .

- Automation – Integrate liquid handlers for fraction collection to minimize human error. Validate each batch via LC-MS .

Q. How to address irreproducibility in Tschimgin’s catalytic performance studies?

Methodological Answer:

- Root-Cause Analysis – Audit variables such as:

- Collaborative Benchmarking – Share raw datasets (e.g., kinetic profiles) via repositories like Chemotion for cross-lab validation. Disclose all experimental parameters in supplementary materials .

Methodological Guidelines

- Data Management : Implement FAIR principles using ELNs and repositories (e.g., RADAR4Chem). Include machine-readable metadata for spectral data .

- Ethical Reporting : Disclose conflicts of interest and funding sources in all publications. Use COPE guidelines for authorship attribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.